2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE)
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Overview
Description
2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE): is a heterocyclic compound that features both furan and pyrazine rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves the condensation of furan derivatives with pyrazine derivatives under specific reaction conditions. One common method involves the use of dialkyl acetylenedicarboxylates and dimethylsulfonium acylmethylides, which react to form the desired compound . The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran (THF) and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Both the furan and pyrazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted furan or pyrazine derivatives.
Scientific Research Applications
2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties and biological activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial resistance, leading to its potential use as an antimicrobial agent . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Furoic Acid:
2-Methylfuran: A furan derivative used as a biofuel and in the synthesis of other chemicals.
Furfurylamine: A furan derivative used in the production of pharmaceuticals and other chemicals.
Uniqueness: 2-(FURAN-2-YL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its combination of furan and pyrazine rings, which imparts distinct structural and electronic properties
Properties
IUPAC Name |
2-(furan-2-yl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-8(2)13(15)11(9(3)12(7)14)10-5-4-6-16-10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFBZAREZQDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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